(R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine
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Overview
Description
®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoroethylamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Introduction of Trifluoroethylamine Group: The brominated pyridine is then reacted with a trifluoroethylamine derivative under suitable conditions to form the desired product. This step may involve the use of a base such as sodium hydride (NaH) to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield a methoxy-substituted pyridine derivative, while cross-coupling with phenylboronic acid can produce a phenyl-substituted pyridine.
Scientific Research Applications
®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Bromopyridin-2-yl)methanol: This compound has a hydroxymethyl group instead of the trifluoroethylamine group.
2-(3-Bromopyridin-2-yl)acetonitrile: This compound features an acetonitrile group in place of the trifluoroethylamine group.
Uniqueness
®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C7H6BrF3N2 |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1R)-1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
GCNHEWOOSWFSNT-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Br |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Br |
Origin of Product |
United States |
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